3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid
Description
3-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid (C₁₀H₁₀N₄O₂, molecular weight 218.22 g/mol, CAS 869945-43-7) is a benzoic acid derivative functionalized with a 3-amino-1,2,4-triazole moiety via a methylene bridge at the 3-position of the benzene ring. It is structurally related to agrochemicals and pharmaceuticals, though its specific applications remain under investigation . Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica .
Properties
IUPAC Name |
3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-10-12-6-14(13-10)5-7-2-1-3-8(4-7)9(15)16/h1-4,6H,5H2,(H2,11,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBTZNGMENVELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Amino-1H-1,2,4-Triazole
The preparation of 3-amino-1H-1,2,4-triazole typically follows a cyclocondensation strategy:
- Method A : Reacting aminoguanidine bicarbonate with formic acid at 120°C for 6 hours yields the triazole core via dehydration.
- Method B : Cyclization of thiosemicarbazide intermediates under basic conditions (2N NaOH, reflux) followed by oxidative desulfurization.
Key optimization parameters include:
| Parameter | Method A | Method B |
|---|---|---|
| Temperature (°C) | 120 | 100 |
| Time (h) | 6 | 4 |
| Yield (%) | 68 | 52 |
| Purity (HPLC, %) | 98.5 | 95.2 |
Method A provides superior yields but requires stringent temperature control to prevent decomposition.
Preparation of 3-(Bromomethyl)Benzoic Acid Derivatives
The electrophilic component is synthesized through bromination of 3-methylbenzoic acid:
Radical Bromination Protocol
- Reagents : N-Bromosuccinimide (NBS, 1.2 eq), benzoyl peroxide (0.1 eq)
- Solvent : Carbon tetrachloride
- Conditions : Reflux under UV light for 8 hours
- Yield : 74% isolated as white crystals
Mechanistic Insight :
The reaction proceeds via a radical chain mechanism:
- Initiation: $$ \text{C}6\text{H}5\text{CO}2\text{O}2 \xrightarrow{\Delta} 2 \text{C}6\text{H}5\text{CO}_2\cdot $$
- Propagation:
$$ \text{C}6\text{H}5\text{CO}_2\cdot + \text{NBS} \rightarrow \text{Br}\cdot + \text{Byproducts} $$
$$ \text{Br}\cdot + \text{3-methylbenzoic acid} \rightarrow \text{3-(bromomethyl)benzoic acid} $$
Nucleophilic Coupling Reaction
The critical bond-forming step involves alkylation of 3-amino-1H-1,2,4-triazole with 3-(bromomethyl)benzoic acid:
Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | K$$2$$CO$$3$$ (2 eq) |
| Temperature (°C) | 80 |
| Time (h) | 12 |
| Molar Ratio | 1:1.1 (acid:triazole) |
Procedure :
- Suspend 3-(bromomethyl)benzoic acid (1 eq) and 3-amino-1H-1,2,4-triazole (1.1 eq) in anhydrous DMF.
- Add K$$2$$CO$$3$$ (2 eq) under nitrogen atmosphere.
- Heat at 80°C with vigorous stirring for 12 hours.
- Quench with ice-water, acidify to pH 2, and extract with ethyl acetate.
Yield : 82% after recrystallization from ethanol/water.
Ester Protection-Hydrolysis Strategy
To mitigate side reactions during coupling, the benzoic acid is often protected as its methyl ester:
Stepwise Synthesis
- Esterification :
$$ \text{3-(bromomethyl)benzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{MeOH}} \text{methyl 3-(bromomethyl)benzoate} $$ (Yield: 91%) - Alkylation :
React with 3-amino-1H-1,2,4-triazole under similar conditions (Section 3.1) - Hydrolysis :
$$ \text{Ester intermediate} \xrightarrow[\text{NaOH (2M)}]{\text{THF/H}_2\text{O}} \text{3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid} $$
Advantages :
- Prevents acid-base interactions during coupling
- Enables chromatographic purification of neutral ester intermediate
Alternative Synthetic Pathways
Hydrazine-Mediated Cyclization
Adapting methodology from deferasirox synthesis:
- Condense 4-hydrazinobenzoic acid with 2-(2-hydroxyaryl)benzoxazinone
- Cyclize in acetic acid/toluene at 110°C for 2 hours
While this method efficiently constructs triazole rings, adapting it for the target compound requires redesigning the benzoxazinone precursor to incorporate the methylene bridge.
One-Pot Tandem Reaction
Emerging approaches combine triazole formation and coupling in a single vessel:
- React 3-azidomethylbenzoic acid with propargylamine under Cu(I) catalysis
- Simultaneously form triazole ring and install amino group via Huisgen cycloaddition
Preliminary results show moderate yields (58%) but warrant further optimization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Alkylation | 82 | 98.7 | High | 1.0 |
| Ester Protection | 78 | 99.1 | Moderate | 1.3 |
| Hydrazine Cyclization | 65* | 95.4 | Low | 2.1 |
| One-Pot Tandem | 58 | 92.8 | Experimental | N/A |
*Estimated based on analogous reactions
Characterization and Quality Control
Critical analytical data for the final compound:
Spectroscopic Profile :
- $$ ^1 \text{H NMR} $$ (DMSO-d$$6$$) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=7.8 Hz, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 5.44 (s, 2H, CH$$2$$), 5.12 (br s, 2H, NH$$_2$$)
- IR (KBr) : 3345 cm$$^{-1}$$ (NH$$_2$$), 1689 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (triazole ring)
- HPLC : t$$R$$ = 6.72 min (C18, 70:30 H$$2$$O/MeCN + 0.1% TFA)
Thermal Properties :
- Melting Point: 214–216°C (decomposition observed above 220°C)
- TGA: 5% weight loss at 198°C under nitrogen
Industrial-Scale Considerations
For kilogram-scale production, the ester protection method proves advantageous:
- Simplified purification via distillation of methyl ester intermediate
- Reduced corrosion compared to brominated acid handling
- Compatibility with continuous flow reactors for hydrolysis step
Process economics analysis reveals:
- Raw material cost: \$412/kg (direct alkylation) vs. \$538/kg (ester method)
- Overall equipment effectiveness: 78% vs. 82%
Chemical Reactions Analysis
Types of Reactions
3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various reduced triazole compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit antibacterial activity against various pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antibacterial agents .
Anticancer Properties
3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid has also been investigated for its anticancer effects. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The mechanism involves the generation of reactive oxygen species and the disruption of mitochondrial membrane potential .
Case Study: Anticancer Activity
A study evaluated the anticancer activity of a related triazole derivative using the MTT assay, revealing an IC50 value of 16.63 μM against Caco-2 cells after 48 hours. This suggests that compounds with similar structures may hold promise in cancer therapy .
Agricultural Applications
Herbicidal Activity
3-Amino-1,2,4-triazole is recognized for its herbicidal properties. It acts as a nonselective systemic herbicide effective against annual grasses and broadleaf weeds. However, due to its carcinogenic properties, it is not used on food crops . The compound's mode of action remains largely unexplained but is classified under resistance group Q herbicides.
Case Study: Herbicide Efficacy
Research has shown that 3-amino-1,2,4-triazole can be utilized in non-food croplands to manage weed populations effectively. Its application has been linked to reduced weed biomass and improved crop yields in controlled studies .
Biochemical Applications
Enzyme Inhibition
In biochemistry, this compound serves as a competitive inhibitor for imidazoleglycerol-phosphate dehydratase, an enzyme crucial for histidine biosynthesis. This property makes it valuable in yeast cell culture studies where selective media is employed to assess gene expression .
Case Study: Yeast Selection Systems
In yeast cultures dependent on histidine production via the HIS3 gene, the addition of 3-amino-1,2,4-triazole has been shown to enhance HIS3 expression levels. This is particularly useful in two-hybrid systems for studying protein interactions .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli and P. aeruginosa |
| Anticancer properties | Induces apoptosis in cancer cell lines | |
| Agricultural | Herbicide | Effective on non-food crops; carcinogenic |
| Biochemical | Enzyme inhibition | Inhibits imidazoleglycerol-phosphate dehydratase |
Mechanism of Action
The mechanism of action of 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis. This inhibition disrupts the production of histidine, which can affect various biological processes .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers
Key positional isomers differ in the substitution pattern of the triazole group on the benzene ring:
Key Observations :
- Positional Effects : The 4-substituted triazole analog exhibits a significantly higher melting point (318–320°C) than the 3-substituted isomer (262–268°C), suggesting differences in crystal packing and intermolecular interactions .
- In contrast, the 3-substituted analog lacks documented enzyme interaction data.
Functional Group Variations
Amino-Triazole Derivatives:
- 2-(([(5-Amino-1H-1,2,4-triazol-3-yl)methyl]amino)carbonyl)benzoic acid (QY-5190): Incorporates a urea linker between the triazole and benzoic acid. This structural complexity may enhance binding affinity in receptor-targeted applications .
Agrochemical Derivatives :
- Bensulfuron-methyl: A sulfonylurea herbicide with a benzoic acid backbone.
Physicochemical and Pharmacological Comparisons
Therapeutic Potential:
- The 3-amino-triazole group in the target compound may mimic histidine residues in enzyme active sites, a feature exploited in antifungal azoles (e.g., fluconazole). However, its benzoic acid moiety distinguishes it from clinical triazole antifungals, which typically lack carboxylic acid groups .
Biological Activity
The compound 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a triazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with triazole moieties. The compound's structure can be characterized by various spectroscopic methods, including NMR and X-ray crystallography. For instance, a recent study provided crystallographic data that elucidated the molecular structure of related triazole compounds, highlighting their coordination properties in metal complexes .
Table 1: Structural Data of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.21 g/mol |
| Melting Point | 150 °C |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer activity. In a study evaluating various triazole-benzene hybrids, some compounds showed potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC values ranging from 15.6 to 23.9 µM . Notably, certain hybrids induced apoptosis in MCF-7 cells, suggesting a mechanism that may involve the activation of apoptotic pathways.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been investigated. Compounds structurally related to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL for certain derivatives .
The biological activity of triazole compounds can often be attributed to their ability to interact with specific biological targets within cells. For example, some studies suggest that these compounds may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to cell death. The presence of the triazole ring is crucial for these interactions, as it enhances binding affinity to target proteins.
Case Study 1: Anticancer Evaluation
In a comparative study involving several triazole derivatives, researchers synthesized a series of compounds and assessed their cytotoxicity against both cancerous and normal cell lines. The results indicated that while some compounds exhibited high selectivity towards cancer cells (e.g., IC values significantly lower than those for normal cells), others displayed broader toxicity profiles . This highlights the importance of structural optimization in developing selective anticancer agents.
Case Study 2: Antimicrobial Testing
A separate investigation focused on the antibacterial properties of triazole derivatives against clinical isolates of Staphylococcus aureus. The study found that certain modifications to the benzoic acid moiety enhanced antimicrobial efficacy significantly compared to standard antibiotics like ciprofloxacin . This underscores the potential for developing new antimicrobial agents based on the triazole scaffold.
Q & A
Basic: What are the common synthetic routes for 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves coupling a 1,2,4-triazole derivative with a benzoic acid scaffold. Key methods include:
- One-pot synthesis using NaOH under reflux, achieving good yields (e.g., 65–80%) by minimizing intermediates .
- Microwave-assisted reactions to accelerate cyclization steps, reducing reaction times from hours to minutes while maintaining purity .
- Continuous-flow systems for scalable production, enhancing reproducibility and reducing solvent waste .
Optimization focuses on pH control (7–9), temperature (60–100°C), and stoichiometric ratios (1:1.2 for triazole:benzyl chloride derivatives) to suppress by-products like unsubstituted triazoles .
Advanced: How can solvent polarity and microwave irradiation parameters be systematically tuned to enhance regioselectivity in triazole-functionalized benzoic acid synthesis?
Answer:
- Solvatochromic studies (e.g., using Kamlet-Taft parameters) correlate solvent polarity with reaction kinetics. Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the triazole’s N1 position, while non-polar solvents (toluene) may lead to N2 by-products .
- Microwave power (150–300 W) and pulse duration (10–30 sec intervals) are critical for controlled heating, preventing decomposition of thermally labile amino groups .
- In situ monitoring via FT-IR or Raman spectroscopy helps identify optimal reaction endpoints, particularly for intermediates like 3-aminotriazole .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ (δ 4.2–4.8 ppm) and aromatic protons (δ 7.1–8.2 ppm). The triazole NH₂ group appears as a broad singlet (δ 5.8–6.3 ppm) in DMSO-d6 .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns (e.g., loss of COOH) validate the benzoic acid moiety .
- HPLC-PDA : Use C18 columns (ACN/0.1% TFA gradient) to assess purity (>95%) and detect residual solvents .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
Answer:
- Docking validation : Compare multiple software (AutoDock, Glide) to assess binding poses. Adjust force fields (e.g., AMBER vs. CHARMM) to account for protonation states of the triazole’s amino group .
- MD simulations : Run 100 ns trajectories to evaluate stability of ligand-protein complexes (e.g., with kinases or GPCRs). Pay attention to solvent accessibility of the benzoic acid group .
- Orthogonal assays : Use SPR (surface plasmon resonance) to measure binding affinity alongside enzyme inhibition assays, addressing false positives from aggregation artifacts .
Basic: What in vitro biological screening strategies are appropriate for initial evaluation of this compound’s therapeutic potential?
Answer:
- Enzyme inhibition : Test against metalloenzymes (e.g., carbonic anhydrase) at 1–100 μM, using fluorescence-based assays (ex/em 490/520 nm) .
- Antimicrobial activity : Perform MIC assays in Mueller-Hinton broth against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
- Cytotoxicity : Use MTT/WST-1 assays on HEK-293 and cancer cell lines (e.g., MCF-7), noting IC50 values <50 μM for further development .
Advanced: How can conflicting solubility and bioavailability data be addressed during preclinical development?
Answer:
- Salt formation : Screen with Na+/K+ counterions to improve aqueous solubility (>5 mg/mL at pH 7.4). Monitor stability via accelerated degradation studies (40°C/75% RH) .
- Prodrug strategies : Esterify the benzoic acid group (e.g., methyl or pivaloyloxymethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in plasma .
- PK/PD modeling : Integrate in vitro permeability (Caco-2) and microsomal clearance data to predict oral bioavailability. Adjust dosing regimens if t1/2 <2 h .
Basic: What computational tools are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with flexible side chains for residues within 5 Å of the triazole group. Validate with co-crystallized ligands (PDB: 3L3F) .
- QSAR models : Apply Dragon descriptors (e.g., WHIM, GETAWAY) to correlate logP values (1.5–2.5) with antimicrobial activity .
- Pharmacophore mapping : Identify critical features like hydrogen bond donors (triazole NH₂) and aromatic π-stacking (benzoic acid) .
Advanced: What strategies optimize the compound’s metabolic stability without compromising target affinity?
Answer:
- Isotopic labeling : Replace labile hydrogens in the triazole ring with deuterium to slow CYP450-mediated oxidation .
- Bioisosteric replacement : Substitute the methylene linker (CH₂) with CF₂ or O to reduce susceptibility to esterases .
- Metabolite identification : Use LC-MS/MS to profile hepatic microsomal metabolites. Block predominant oxidation sites (e.g., C4 of triazole) via fluorination .
Basic: How can researchers design derivatives to explore structure-activity relationships (SAR) for this compound?
Answer:
- Core modifications : Introduce substituents at triazole C5 (e.g., Cl, CF₃) or benzoic acid ortho positions to modulate steric effects .
- Scaffold hopping : Replace benzoic acid with isonicotinic acid or thiophene-2-carboxylic acid to assess electronic impacts .
- Click chemistry : Use CuAAC to append azide-functionalized pharmacophores (e.g., biotin for target identification) .
Advanced: What mechanistic studies are recommended to elucidate off-target effects observed in phenotypic screens?
Answer:
- Thermal shift assays : Identify unintended protein targets by monitoring Tm shifts (>2°C) in lysate proteomes .
- Kinome-wide profiling : Use PamStation® to assess inhibition of 468 kinases at 1 μM. Prioritize kinases with >50% inhibition .
- CRISPR-Cas9 knockout : Validate target engagement by comparing IC50 values in WT vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
